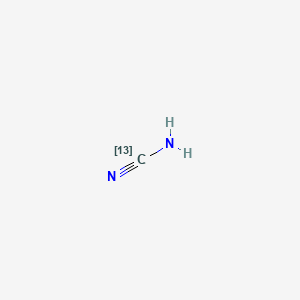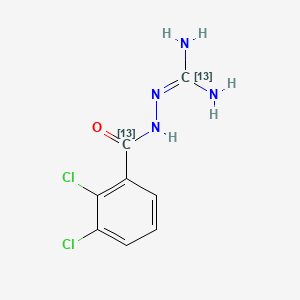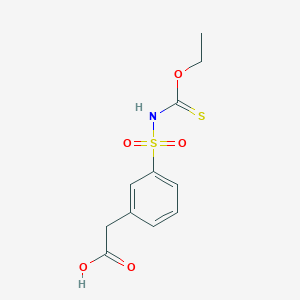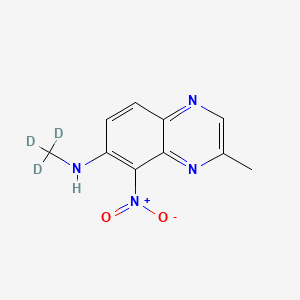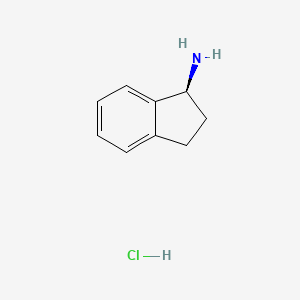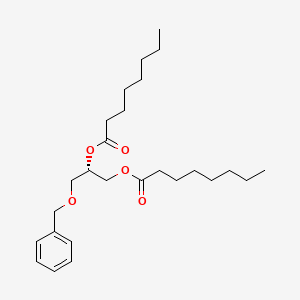
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol is a synthetic lipid molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound consists of a glycerol backbone esterified with two octanoic acid molecules and a benzyl group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol typically involves the esterification of glycerol with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The benzyl group is introduced via a benzylation reaction using benzyl chloride and a base like sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of immobilized enzymes as catalysts can also be explored to enhance the efficiency and selectivity of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,2-Dioctanol-3-benzylglycerol.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-sn-1,2-Dioctanoyl-3-benzylglycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in membrane dynamics and lipid signaling pathways.
Medicine: Explored for its potential as a drug delivery vehicle due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mecanismo De Acción
The mechanism of action of (S)-sn-1,2-Dioctanoyl-3-benzylglycerol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and signaling pathways. The exact molecular targets and pathways are still under investigation, but its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments.
Comparación Con Compuestos Similares
1,2-Dioctanoyl-sn-glycerol: Lacks the benzyl group, making it less hydrophobic.
1,2-Dipalmitoyl-sn-glycerol: Contains longer fatty acid chains, affecting its physical properties.
1,2-Dioctanoyl-3-acetylglycerol: Has an acetyl group instead of a benzyl group, altering its reactivity.
Uniqueness: (S)-sn-1,2-Dioctanoyl-3-benzylglycerol is unique due to its combination of medium-chain fatty acids and a benzyl group, providing a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in studies involving membrane dynamics and drug delivery systems.
Propiedades
IUPAC Name |
[(2S)-2-octanoyloxy-3-phenylmethoxypropyl] octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O5/c1-3-5-7-9-14-18-25(27)30-22-24(21-29-20-23-16-12-11-13-17-23)31-26(28)19-15-10-8-6-4-2/h11-13,16-17,24H,3-10,14-15,18-22H2,1-2H3/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDQMIJNZBEQD-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COCC1=CC=CC=C1)OC(=O)CCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
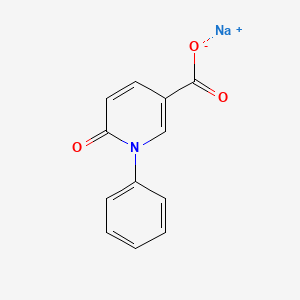
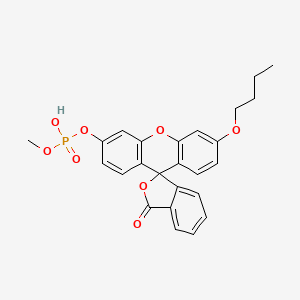
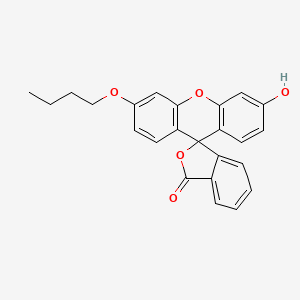
![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)
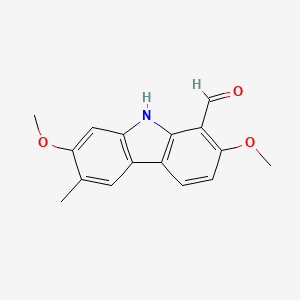
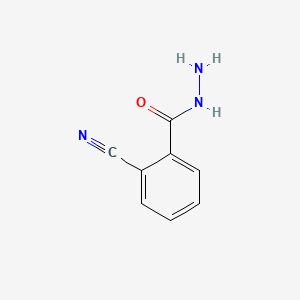
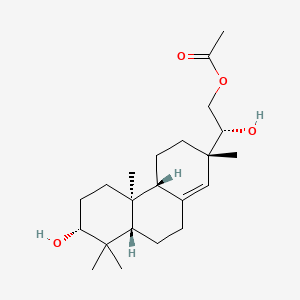
![3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid](/img/structure/B562097.png)

